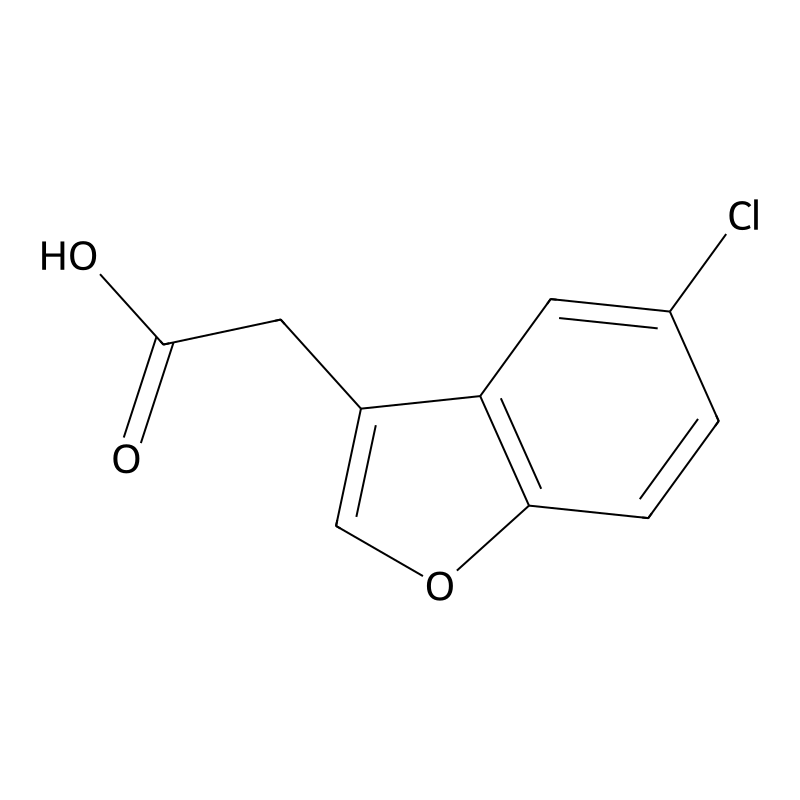2-(5-chlorobenzofuran-3-yl)acetic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(5-Chlorobenzofuran-3-yl)acetic acid is an organic compound characterized by its unique structure, which includes a benzofuran moiety substituted with a chlorine atom and an acetic acid functional group. This compound is part of a broader class of benzofuran derivatives known for their diverse biological activities. The presence of the chlorobenzofuran structure contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.
The chemical behavior of 2-(5-chlorobenzofuran-3-yl)acetic acid can be explored through various reactions:
- Esterification: Reacting with alcohols can yield esters, which are often more lipophilic and may exhibit different biological activities.
- Halogenation: The chlorine atom can participate in further halogenation reactions, potentially leading to more reactive intermediates.
- Nucleophilic Substitution: The acetic acid group can undergo nucleophilic substitution, allowing for the introduction of various substituents that may enhance biological activity.
Benzofuran derivatives, including 2-(5-chlorobenzofuran-3-yl)acetic acid, have been studied for their biological properties:
- Anticancer Activity: Some studies indicate that benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- Antiviral Properties: Research has shown that certain benzofuran derivatives display antiviral activity, indicating their potential use in treating viral infections .
- Anti-inflammatory Effects: Compounds within this class have also been noted for their anti-inflammatory properties, which may contribute to their therapeutic applications.
The synthesis of 2-(5-chlorobenzofuran-3-yl)acetic acid can be achieved through several methods:
- Direct Synthesis from Benzofuran Derivatives: Starting from 5-chlorobenzofuran, acetic acid can be introduced via electrophilic substitution or nucleophilic addition reactions.
- Microwave-Assisted Synthesis: This method has been employed to enhance reaction rates and yields when synthesizing benzofuran derivatives .
- Multi-step Synthesis: Involves the formation of intermediates that are subsequently transformed into the target compound through a series of reactions.
2-(5-Chlorobenzofuran-3-yl)acetic acid has several notable applications:
- Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in creating new anticancer and antiviral agents.
- Chemical Research: Used as a building block in organic synthesis and material science due to its ability to undergo various chemical transformations.
Studies on the interactions of 2-(5-chlorobenzofuran-3-yl)acetic acid with biological targets are crucial for understanding its pharmacodynamics:
- Molecular Docking Studies: These studies help predict how the compound interacts with specific enzymes or receptors, providing insights into its mechanism of action .
- In vitro Testing: Evaluating its effects on cell lines helps determine cytotoxicity and potential therapeutic indices.
Several compounds share structural similarities with 2-(5-chlorobenzofuran-3-yl)acetic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-(Benzofuran-3-yl)acetic acid | Benzofuran without chlorine | Anticancer properties |
| 2-(5-Methylbenzofuran-3-yl)acetic acid | Methyl group instead of chlorine | Antiviral activity |
| 4,6-Dimethylbenzofuran-3-acetic acid | Two methyl groups on the benzofuran | Anti-inflammatory effects |
| 5-Bromobenzofuran-3-acetic acid | Bromine substitution | Potential antimicrobial activity |
The presence of the chlorine atom in 2-(5-chlorobenzofuran-3-yl)acetic acid distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity.








